![molecular formula C10H26B2F8NP B6338453 (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% CAS No. 1222630-51-4](/img/structure/B6338453.png)
(2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97%
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Overview
Description
“(2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97%” is a chemical compound with the empirical formula C10H26B2F8NP and a molecular weight of 364.90 . It is a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFB-(F)F.FB-(F)F.CC(C)(C)PH+C(C)(C)C
. This indicates the presence of boron, fluorine, carbon, hydrogen, nitrogen, and phosphorus atoms in the molecule. Chemical Reactions Analysis
As mentioned earlier, this compound is a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 318-325°C . It’s important to handle this compound under inert gas .Scientific Research Applications
These applications highlight the compound’s versatility and its significance in modern organic synthesis. Researchers continue to explore novel uses for this reagent, making it an essential tool in chemical research and development . If you need further details or additional applications, feel free to ask! 😊
Safety and Hazards
This compound is not classified according to the Globally Harmonized System (GHS) . It should be handled under inert gas . It should not get in eyes, on skin, or on clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed, consult a doctor if symptoms persist .
Mechanism of Action
Target of Action
It is known to be a ligand suitable for various coupling reactions .
Mode of Action
This compound acts as a ligand in several types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling . In these reactions, it facilitates the coupling of two different components to form a new bond.
Result of Action
The primary result of the action of (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate) is the facilitation of various coupling reactions. It acts as a ligand, aiding in the formation of new bonds between different components .
properties
IUPAC Name |
2-ditert-butylphosphaniumylethylazanium;ditetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NP.2BF4/c1-9(2,3)12(8-7-11)10(4,5)6;2*2-1(3,4)5/h7-8,11H2,1-6H3;;/q;2*-1/p+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVDZPSIELCQBF-UHFFFAOYSA-P |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CC[NH3+])C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26B2F8NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) |
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